
2-Dodecyl-N,N-dimethyltetradecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-N,N-dimethyltetradecan-1-amine is a chemical compound with the molecular formula C28H59N. It is a type of tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its surfactant properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-N,N-dimethyltetradecan-1-amine typically involves the alkylation of a primary amine with an alkyl halide. One common method is the reaction of dodecylamine with tetradecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-N,N-dimethyltetradecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reactants used
Applications De Recherche Scientifique
2-Dodecyl-N,N-dimethyltetradecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-N,N-dimethyltetradecan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of micelles and other structures. This property is crucial in applications such as emulsification and solubilization. The molecular targets include lipid bilayers and hydrophobic surfaces, where the compound can interact and alter the physical properties of the system.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyltetradecylamine: Similar structure but with shorter alkyl chains.
N,N-Dimethyldodecylamine: Another tertiary amine with different alkyl chain lengths.
Quaternary ammonium compounds: Such as benzalkonium chloride, which have similar surfactant properties but different chemical structures.
Uniqueness
2-Dodecyl-N,N-dimethyltetradecan-1-amine is unique due to its specific alkyl chain lengths, which provide a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages over similar compounds with different chain lengths or structures.
Propriétés
Numéro CAS |
139615-41-1 |
|---|---|
Formule moléculaire |
C28H59N |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
2-dodecyl-N,N-dimethyltetradecan-1-amine |
InChI |
InChI=1S/C28H59N/c1-5-7-9-11-13-15-17-19-21-23-25-28(27-29(3)4)26-24-22-20-18-16-14-12-10-8-6-2/h28H,5-27H2,1-4H3 |
Clé InChI |
IXASGVMIMKXPHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


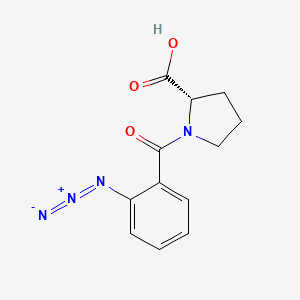

![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
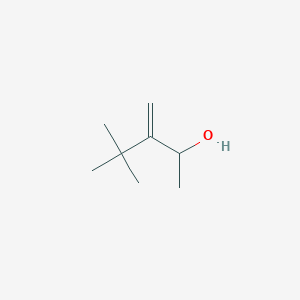
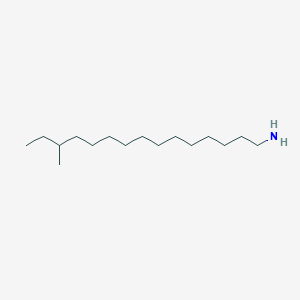
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
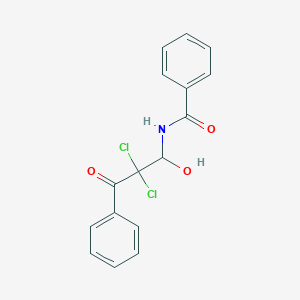
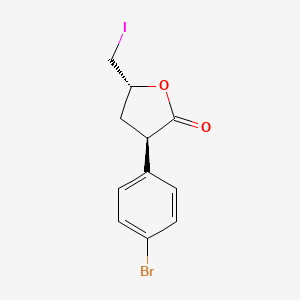
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)

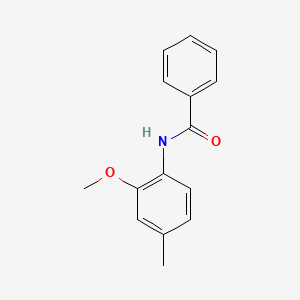
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)

![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
